molecular formula C7H2ClN3S B11903570 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile

2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile

Katalognummer: B11903570
Molekulargewicht: 195.63 g/mol
InChI-Schlüssel: AETBYKJUQZRNSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a cyano group at the 7-position

Eigenschaften

Molekularformel

C7H2ClN3S

Molekulargewicht

195.63 g/mol

IUPAC-Name

2-chloro-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C7H2ClN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H

InChI-Schlüssel

AETBYKJUQZRNSL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(C=N1)SC(=N2)Cl)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method includes the use of microwave-assisted synthesis. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

While specific industrial production methods for 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile are not widely documented, the general approach involves scalable microwave-assisted synthesis due to its efficiency and high yield. This method is advantageous for large-scale production as it reduces reaction times and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cyclization Reactions: These reactions often require catalysts such as copper iodide and conditions like microwave irradiation to facilitate the formation of the desired product.

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[5,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives have been reported to inhibit phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways . The interaction typically involves binding to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and cyano group enhances its reactivity and potential for further functionalization, making it a valuable compound in drug discovery and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.